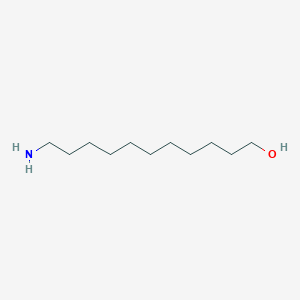![molecular formula C26H25N3O2S2 B2504116 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252840-27-9](/img/structure/B2504116.png)
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a heterocyclic compound containing a thiophene and a pyrimidine ring fused together. The molecule also contains a 3,4-dihydroquinolin-1(2H)-yl group and a 3,4-dimethylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the sulfur atom in the thieno[3,2-d]pyrimidin-4(3H)-one core could potentially have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of the thieno[3,2-d]pyrimidin-4(3H)-one core and the 3,4-dihydroquinolin-1(2H)-yl group could potentially make it reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of various functional groups. For example, the presence of the sulfur atom could potentially affect the compound’s reactivity and stability .Scientific Research Applications
Synthesis and Chemical Characterization
This compound falls within a class of chemicals that have been extensively researched for their unique chemical structures and potential biological activities. The synthesis of such compounds often involves complex chemical reactions, including the condensation of aromatic amines, the formation of Schiff bases, and reactions with chloroacetyl chloride. These processes yield novel analogues that are further characterized by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis, providing detailed insights into their molecular structures and chemical properties (Chandrashekaraiah et al., 2014).
Potential Biological Activities
The synthesized analogues of such compounds are often evaluated for their biological activities against a range of microbial and fungal strains. For instance, compounds similar to the one have been tested for antimicrobial, antitubercular, and antifungal activities, providing a basis for the development of new antibacterial and antituberculosis agents. The results from these studies can guide the design of more potent and specific agents for treating infectious diseases (Chandrashekaraiah et al., 2014).
Chemical Modifications and Derivatives
Further chemical modifications of such compounds can lead to the synthesis of diverse derivatives with varied biological activities. For example, nucleophilic substitution reactions, chlorination, and reactions with a variety of organic reagents can yield heterocyclic rings containing unique moieties. These derivatives are then characterized and evaluated for their potential pharmacological activities, expanding the scope of research and application in medicinal chemistry (Zaki et al., 2017).
Future Directions
properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-[(3,4-dimethylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S2/c1-17-9-10-19(14-18(17)2)15-29-25(31)24-21(11-13-32-24)27-26(29)33-16-23(30)28-12-5-7-20-6-3-4-8-22(20)28/h3-4,6,8-11,13-14H,5,7,12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWZXQYIAFTQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)


![3-[1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2504042.png)

![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)


![1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2504050.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2504053.png)
![(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2504055.png)
![N-isopropyl-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2504056.png)